molecular formula C22H15F3N4O2 B1667765 Nvp-baw2881

Nvp-baw2881

Cat. No. B1667765
M. Wt: 424.4 g/mol
InChI Key: MLLQJNIKDWEEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

BAW2881 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the inhibition of VEGFR2 and its effects on angiogenesis.

    Biology: Employed in cellular and molecular biology studies to investigate the role of VEGFR2 in various biological processes.

    Medicine: Explored for its potential therapeutic applications in diseases characterized by abnormal angiogenesis, such as cancer and psoriasis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR2

Mechanism of Action

BAW2881 exerts its effects by selectively inhibiting the activity of VEGFR2. It binds to the tyrosine kinase domain of VEGFR2, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involved in angiogenesis and vascular permeability, leading to reduced blood vessel formation and decreased vascular leakage .

Safety and Hazards

NVP-BAW2881 is for research use only . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . Direct sunlight and ignition sources should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAW2881 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of BAW2881 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of scientific research .

Chemical Reactions Analysis

Types of Reactions

BAW2881 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAW2881

BAW2881 is unique in its high selectivity for VEGFR2, with minimal off-target effects on other kinases. This selectivity makes it a valuable tool for studying VEGFR2-specific pathways and for developing targeted therapies with reduced side effects .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLQJNIKDWEEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.